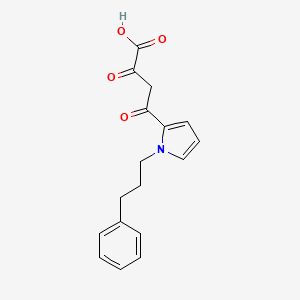
1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyrrole ring, a butanoic acid moiety, and a phenylpropyl group, making it a versatile molecule for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- involves several steps. One common method includes the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Cycloaddition: The presence of an activated double bond allows the compound to participate in cycloaddition reactions, forming cyclic products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the biosynthesis of prostaglandins or interact with kinase enzymes, affecting intracellular signaling pathways .
Comparación Con Compuestos Similares
1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- can be compared with other similar compounds, such as:
Maleimides: These compounds also contain a pyrrole ring and an imide group, making them structurally similar. 1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- has a unique phenylpropyl group that distinguishes it from maleimides.
Succinimides: These compounds share the imide group but differ in the rest of their structure.
Propiedades
Número CAS |
251924-35-3 |
|---|---|
Fórmula molecular |
C17H17NO4 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
2,4-dioxo-4-[1-(3-phenylpropyl)pyrrol-2-yl]butanoic acid |
InChI |
InChI=1S/C17H17NO4/c19-15(12-16(20)17(21)22)14-9-5-11-18(14)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2,(H,21,22) |
Clave InChI |
AUTQBRLQSDCYSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCN2C=CC=C2C(=O)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


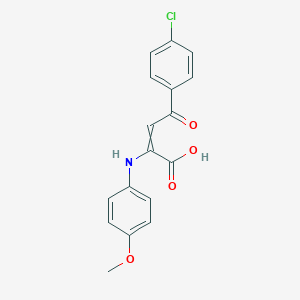
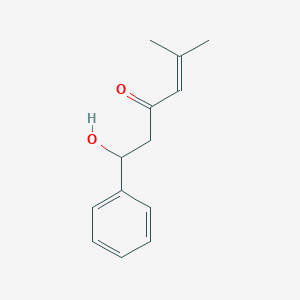
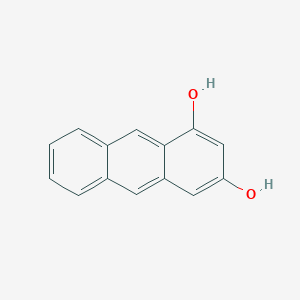
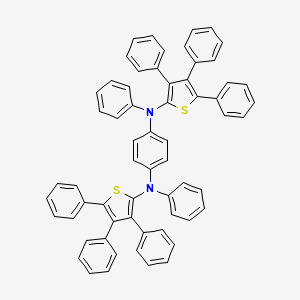
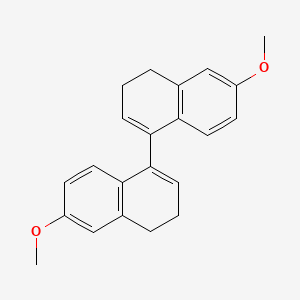

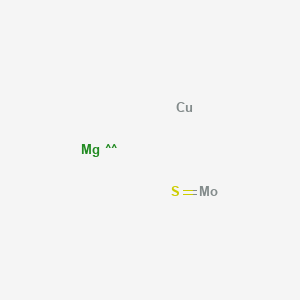
![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)

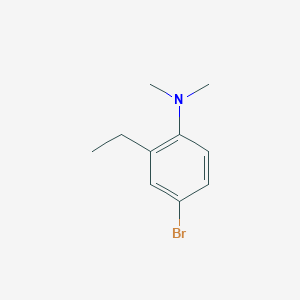
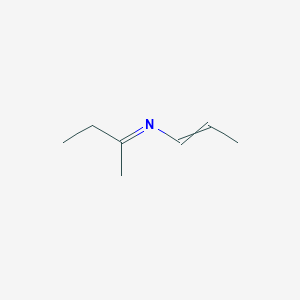
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
